6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one
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Overview
Description
6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused to a benzoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst to form the desired benzoxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzoxazine compounds.
Scientific Research Applications
6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
Imidazo[1,2-a]pyridine: Features an imidazole ring fused to a pyridine ring.
Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to a pyridine ring.
Uniqueness
6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-pyridin-2-yl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H10N2O2/c16-13-8-17-12-5-4-9(7-11(12)15-13)10-3-1-2-6-14-10/h1-7H,8H2,(H,15,16) |
InChI Key |
CDUAPEBMQJIQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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